molecular formula C18H12BrN B12823252 6-Bromo-2-phenyl-9H-carbazole

6-Bromo-2-phenyl-9H-carbazole

Cat. No.: B12823252
M. Wt: 322.2 g/mol
InChI Key: QBSDVNGUVBKKSP-UHFFFAOYSA-N
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Description

6-Bromo-2-phenyl-9H-carbazole is a carbazole derivative featuring a bromine atom at position 6 and a phenyl group at position 2 of the carbazole core. Carbazoles are nitrogen-containing heterocyclic compounds widely used in organic electronics, pharmaceuticals, and materials science due to their rigid planar structure, tunable electronic properties, and synthetic versatility .

Properties

Molecular Formula

C18H12BrN

Molecular Weight

322.2 g/mol

IUPAC Name

6-bromo-2-phenyl-9H-carbazole

InChI

InChI=1S/C18H12BrN/c19-14-7-9-17-16(11-14)15-8-6-13(10-18(15)20-17)12-4-2-1-3-5-12/h1-11,20H

InChI Key

QBSDVNGUVBKKSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-phenyl-9H-carbazole typically involves the bromination of 2-phenyl-9H-carbazole. One common method is the use of N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at room temperature . This reaction selectively brominates the carbazole ring at the 6-position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-phenyl-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the reagents used. For example, Suzuki coupling can produce various substituted carbazoles with different functional groups attached to the 6-position.

Scientific Research Applications

Chemistry: 6-Bromo-2-phenyl-9H-carbazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .

Biology and Medicine: In biological research, carbazole derivatives have shown potential as therapeutic agents due to their ability to interact with various biological targets. They are being investigated for their anticancer, antiviral, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its excellent charge transport properties make it suitable for use in optoelectronic applications .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Carbazole Derivatives

Compound Substituents Synthesis Yield Melting Point (°C) Key Applications Reference
This compound Br (C6), Ph (C2) N/A N/A Optoelectronics, Pharma
6-Bromo-1,4-dimethyl-9H-carbazole Br (C6), Me (C1, C4) N/A N/A Cross-coupling intermediate
9-(4-Bromophenyl)-9H-carbazole BrPh (N9) N/A N/A Crystal engineering
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole NO₂ (C3), F/OMe-Ph (C6) 45% 240 Dyes, intermediates
9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole t-Bu (C3, C6), BrPh (N9) N/A N/A Semiconductors

Table 2: Substituent Effects on Properties

Substituent Type Electronic Effect Steric Effect Example Compound
Bromine (C6) Electron-withdrawing Moderate This compound
Phenyl (C2) π-Conjugation enhancement High This compound
tert-Butyl (C3, C6) Electron-donating Very high 9-(4-Bromophenyl)-3,6-di-t-Bu
Nitro (C3) Strong electron-withdrawing Low Compound 7b

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